THJ-2201 is a synthetic cannabinoid that belongs to the indazole class of compounds. It was first identified in 2014 and is structurally related to other synthetic cannabinoids such as JWH-018 and AM-2201. Due to its psychoactive properties and associated adverse effects, THJ-2201 was classified as a Schedule I substance by the Drug Enforcement Administration in January 2015. This classification indicates that it has a high potential for abuse and no accepted medical use in the United States.
THJ-2201, chemically known as 1-(5-fluoropentyl)-1H-indazol-3-ylmethanone, has the following molecular formula: with a molecular weight of 360.42 g/mol . It is categorized under synthetic cannabinoids, which are substances designed to mimic the effects of delta-9-tetrahydrocannabinol, the active component of cannabis. These compounds often bind to cannabinoid receptors in the brain, leading to various psychoactive effects.
The synthesis of THJ-2201 involves several chemical reactions that typically start with the preparation of indazole derivatives followed by functionalization to introduce the fluoropentyl group and naphthalenyl moiety. While specific synthetic pathways are proprietary or less documented, common methods include:
These methods are typically carried out under controlled laboratory conditions using reagents that ensure high purity and yield.
THJ-2201 undergoes various metabolic reactions in biological systems, primarily in the liver. Key metabolic pathways include:
In vitro studies have shown that THJ-2201 produces multiple metabolites, with at least 27 distinct metabolites identified after incubation with human hepatocytes .
THJ-2201 exerts its effects primarily through activation of cannabinoid receptors, particularly the CB1 receptor in the central nervous system. The mechanism includes:
Research indicates that THJ-2201 enhances neuronal differentiation in certain cell lines, suggesting potential neurotrophic effects at biologically relevant concentrations .
The compound's pharmacological profile suggests it has both stimulant and depressant effects depending on dosage and context of use.
THJ-2201 is primarily used in scientific research settings for studying cannabinoid receptor interactions and their physiological impacts. Its relevance extends to forensic toxicology where it serves as a marker for synthetic cannabinoid use in biological fluids such as urine . Additionally, understanding its metabolic pathways aids in developing analytical methods for detecting these substances in clinical and forensic contexts.
THJ-2201 (1-(5-fluoropentyl)-1H-indazol-3-ylmethanone) represents a significant development in the synthetic cannabinoid landscape. This indazole-based designer drug emerged as a structural analog of the earlier indole-based synthetic cannabinoid AM-2201, strategically modified to circumvent emerging legal restrictions while maintaining potent psychoactive properties. Chemically classified as a naphthoylindazole, THJ-2201 belongs to the broader category of new psychoactive substances (NPS) that mimic the effects of natural cannabinoids through interaction with the endocannabinoid system. Its molecular formula is C₂₃H₂₁FN₂O, with a molar mass of 360.432 g·mol⁻¹ [6]. Marketed primarily through online channels as a "research chemical" or "not for human consumption," THJ-2201 exemplifies the rapid adaptability of the illicit synthetic drug market in response to regulatory pressures.
THJ-2201 emerged during a critical period in synthetic cannabinoid evolution, approximately 2013-2014, coinciding with global scheduling efforts targeting earlier compounds. Forensic toxicology literature first documented THJ-2201 in smoke mixtures and seized products during this period [6]. Its appearance represented a strategic shift toward indazole-based structures as replacements for scheduled indole-based cannabinoids like JWH-018 and AM-2201. The compound gained notoriety following its identification in hospitalizations and fatalities, with one documented death directly linked to its use [6] [3]. The rapid proliferation of THJ-2201 highlighted the synthetic cannabinoid market's responsiveness to legal controls—as soon as authorities scheduled one compound, clandestine laboratories would introduce structurally modified analogs with similar pharmacological effects. This pattern transformed the synthetic cannabinoid landscape into a complex, ever-evolving regulatory challenge.
THJ-2201 exemplifies the strategic molecular modifications employed by designers of synthetic cannabinoids to evade legal restrictions while retaining biological activity. Its core structure replaces the indole ring of AM-2201 with an indazole moiety, while retaining the naphthoyl group and adding a fluorine atom to the pentyl side chain [6]. The structural comparison reveals key modifications:
Table 1: Structural Comparison of THJ-2201 with Precursor AM-2201
Structural Feature | AM-2201 | THJ-2201 |
---|---|---|
Core Structure | Indole | Indazole |
Linked Group | 1-Naphthoyl | 1-Naphthoyl |
Tail Structure | Pentyl | 5-Fluoropentyl |
Molecular Formula | C₂₃H₂₂FNO | C₂₃H₂₁FN₂O |
Molecular Weight | 359.43 g/mol | 360.43 g/mol |
This strategic molecular evolution resulted in a compound with enhanced CB1 receptor affinity relative to Δ⁹-THC and similar potency to its predecessor AM-2201. THJ-2201 exhibits high binding affinity to CB1 receptors (Kᵢ = 1.34 nM) and CB2 receptors (Kᵢ = 1.32 nM), classifying it as a potent full agonist at both receptor subtypes [6] [9]. The preservation of receptor activity despite structural modification demonstrates how minor alterations to scheduled compounds can produce new psychoactive substances that fall outside existing regulatory frameworks.
The regulation of THJ-2201 illustrates the profound difficulties in controlling synthetic cannabinoids through traditional scheduling approaches. The compound presents multiple challenges to drug control agencies:
Structural Ambiguity: As an analog of AM-2201, THJ-2201 exists in a legal gray area in jurisdictions with analog acts that require substantial structural similarity to scheduled compounds [8]. The indazole-for-indole substitution creates sufficient molecular distinction to complicate prosecution under analog laws.
Rapid Market Introduction: THJ-2201 appeared on the illicit market before toxicological data could be gathered, creating a regulatory lag during which the compound could be legally sold as "not for human consumption" [3] [8].
Detection Challenges: Extensive metabolism of THJ-2201 in humans produces metabolites identical to those of unscheduled analogs like THJ-018, making forensic differentiation between scheduled and unscheduled substances difficult in urine samples [8].
The United States Drug Enforcement Administration (DEA) temporarily placed THJ-2201 into Schedule I of the Controlled Substances Act in January 2015, citing its high abuse potential, lack of accepted medical use, and safety concerns [3] [6]. This action was formalized in the Federal Register notice published December 19, 2014, which specifically identified THJ-2201 as posing "an imminent hazard to the public safety" [3]. Germany followed suit, classifying THJ-2201 as a controlled substance under Anlage II of the Betäubungsmittelgesetz (Narcotics Act) [6].
Table 2: Global Regulatory Status of THJ-2201
Jurisdiction | Regulatory Status | Legal Instrument | Year Scheduled |
---|---|---|---|
United States | Schedule I Controlled Substance | Controlled Substances Act (Temporary Scheduling) | 2015 |
Germany | Anlage II Controlled Substance | Betäubungsmittelgesetz (Narcotics Act) | 2015 |
International | Not specifically scheduled under UN Conventions |
Despite these controls, the scheduling of THJ-2201 created an immediate incentive for designers to create new, unscheduled analogs—a phenomenon described as "regulatory whack-a-mole" [8]. The shared metabolic pathways between THJ-2201 and its unscheduled analog THJ-018 further complicated enforcement, as identical urinary metabolites prevented definitive identification of the specific compound consumed [8]. This metabolic ambiguity created significant challenges for forensic laboratories attempting to document THJ-2201 use in cases of adverse events or fatalities.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7